molecular formula C18H17FN4O5 B15014376 3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15014376
M. Wt: 388.3 g/mol
InChI Key: CPQOLRVAMMXRSN-SRZZPIQSSA-N
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Description

3-Fluoro-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group, a methoxy-nitrophenyl group, and a hydrazinecarbonyl moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under acidic or basic conditions to form the hydrazinecarbonyl intermediate.

    Coupling with 4-methoxy-3-nitrophenyl group: The intermediate is then reacted with 4-methoxy-3-nitrobenzaldehyde in the presence of a catalyst to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amino-substituted benzamide derivatives.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-ethylbenzamide
  • 4-Methoxy-3-nitrobenzamide
  • N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonylbenzamide

Uniqueness

3-Fluoro-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a fluoro group, a methoxy-nitrophenyl group, and a hydrazinecarbonyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17FN4O5

Molecular Weight

388.3 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H17FN4O5/c1-11(12-6-7-16(28-2)15(9-12)23(26)27)21-22-17(24)10-20-18(25)13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-11+

InChI Key

CPQOLRVAMMXRSN-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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